Decanoyl-coa

Catalog No.
S525438
CAS No.
1264-57-9
M.F
C31H54N7O17P3S
M. Wt
921.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanoyl-coa

CAS Number

1264-57-9

Product Name

Decanoyl-coa

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate

Molecular Formula

C31H54N7O17P3S

Molecular Weight

921.8 g/mol

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CNKJPHSEFDPYDB-GNLRSHMTSA-N

SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Solubility

Soluble in DMSO

Synonyms

Decanoyl-coenzyme A; Coenzyme A, decanoyl-; Decanoyl-coa; Decanoyl coenzyme A monohydrate.

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Description

The exact mass of the compound Decanoyl-coa is 921.25 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of medium-chain fatty acyl-CoA in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Substrate for Enzyme Studies

  • Understanding Fatty Acid Metabolism: Decanoyl-CoA acts as a substrate for enzymes involved in fatty acid metabolism, particularly those responsible for beta-oxidation. By studying how enzymes interact with Decanoyl-CoA, researchers gain insights into the breakdown of fatty acids for energy production [].

For instance, research on the enzyme carnitine palmitoyltransferase (CPT) uses Decanoyl-CoA as a substrate to analyze its role in transporting fatty acids into the mitochondria for beta-oxidation.

Investigating Protein Function

  • Probing Protein-Ligand Interactions: Decanoyl-CoA can be employed to investigate the interaction between proteins and specific fatty acid molecules. Researchers can use techniques like affinity chromatography to identify proteins that bind to Decanoyl-CoA, revealing their potential roles in fatty acid metabolism or signaling pathways [].

Cellular Signaling Research

  • Deciphering Cellular Responses: Decanoyl-CoA might be used to study how cells respond to specific fatty acids. Researchers can explore how Decanoyl-CoA affects gene expression, protein activity, or other cellular processes, furthering the understanding of cellular signaling triggered by fatty acids [].

Purity

>90% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.6

Exact Mass

921.25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Decanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-08-15
1. Gregersen, N., Kølvraa, S., and Mortensen, P.B. Acyl-CoA: Glycine N-acyltransferase: In vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Biochem. Med. Metab. Biol. 35(2), 210-218 (1986).
2. Lai, J.C., Lian, B.B., Zhai, S., et al. Brain mitochondrial citrate synthase and glutamate dehydrogenase: Differential inhibition by fatty acyl coenzyme A derivatives. Metab. Brain Dis. 9(2), 143-152 (1994).
3. DiRusso, C.C., Heimert, T.L., and Metzger, A.K. Characterization of FadR, a global transcriptional regulator of fatty acid metabolism in Escherichia coli. Interaction with the fadB promoter is prevented by long chain fatty acyl coenzyme A. J. Biol. Chem. 267(12), 8685-8691 (1992).
4. Ren, Y., and Schulz, H. Metabolic functions of the two pathways of oleate β-oxidation double bond metabolism during the β-oxidation of oleic acid in rat heart mitochondria. J. Biol. Chem. 278(1), 111-116 (2003).

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